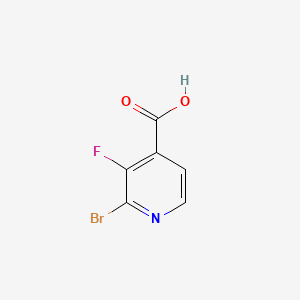

2-Bromo-3-fluoroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFIVEUMGCJILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742640 | |

| Record name | 2-Bromo-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211530-89-0 | |

| Record name | 2-Bromo-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-3-fluoroisonicotinic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

CAS Number: 1211530-89-0

Abstract

2-Bromo-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative that holds potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring, offers multiple points for chemical modification. This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential biological applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established knowledge of structurally related molecules to infer its chemical behavior and potential biological activities.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational predictions and information from chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1211530-89-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₃BrFNO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 220.00 g/mol | Chemical Supplier Catalogs |

| Predicted Boiling Point | 408.9 ± 45.0 °C at 760 mmHg | Computational Prediction |

| Predicted Density | 1.903 ± 0.06 g/cm³ | Computational Prediction |

| Predicted pKa | 2.05 ± 0.10 | Computational Prediction |

| Predicted LogP | 1.5 | Computational Prediction |

Note: The physical properties listed are predicted values and should be confirmed by experimental analysis.

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Nitration of m-Fluorobenzotrifluoride

-

In a reaction vessel, place m-fluorobenzotrifluoride and sulfuric acid as the solvent.

-

Cool the mixture and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the reaction is complete, the mixture is worked up to isolate 4-fluoro-2-(trifluoromethyl)nitrobenzene.

Step 2: Bromination

-

The product from Step 1 is dissolved in sulfuric acid.

-

A brominating agent, such as dibromohydantoin, is added to the solution.

-

The reaction mixture is stirred until the bromination is complete, yielding the brominated intermediate.

Step 3: Reduction of the Nitro Group

-

The brominated nitro compound is subjected to reduction. A common method involves using iron powder in the presence of a catalyst like acetic acid or ammonium chloride in an aqueous phase.

-

This step converts the nitro group to an amino group.

Step 4: Deamination

-

The resulting amino group is removed via a deamination reaction, which can be carried out using hypophosphorous acid.

Step 5: Hydrolysis of the Trifluoromethyl Group

-

The trifluoromethyl group is hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid, such as sulfuric acid.

-

The final product, this compound, is then isolated and purified.

Potential Biological Activity and Applications in Drug Discovery

Direct biological studies on this compound have not been identified in the public domain. However, the isonicotinic acid scaffold and its halogenated derivatives are prevalent in a variety of biologically active compounds, suggesting potential therapeutic applications for this molecule.

Rationale for Potential Biological Activity

-

Isonicotinic Acid Derivatives as Enzyme Inhibitors: Isonicotinic acid and its derivatives are known to be effective in the development of antimicrobial agents, with isoniazid being a prominent anti-tuberculosis drug. The pyridine ring acts as a versatile scaffold, and modifications with functional groups can significantly influence biological activity.

-

Role of Halogenation: The presence of halogen atoms, such as bromine and fluorine, can significantly alter the electronic properties of the pyridine ring. This can enhance the compound's ability to interact with biological targets, potentially through halogen bonding or by modifying its lipophilicity and metabolic stability.

-

Potential as PARP Inhibitors: Structurally related bromo-isonicotinic acid derivatives have been utilized as key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating certain cancers.[1] The bromo-substituent provides a handle for cross-coupling reactions to build more complex molecules that target the PARP enzyme.

Hypothetical Mechanism of Action as an Enzyme Inhibitor

Based on the known activities of related compounds, a hypothetical mechanism of action for this compound as an enzyme inhibitor can be proposed. The molecule could potentially bind to the active site of a target enzyme, where the carboxylic acid group could form key hydrogen bonds, and the halogenated pyridine ring could engage in hydrophobic and halogen bonding interactions.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural features suggest that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of a robust and scalable synthetic protocol for this compound. Subsequently, a thorough in vitro and in vivo evaluation against a panel of relevant biological targets is warranted to elucidate its specific mechanism of action and to validate its potential as a lead compound for new drug candidates. The availability of detailed experimental data will be crucial for unlocking the full potential of this intriguing molecule.

References

In-Depth Technical Guide: 2-Bromo-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-3-fluoroisonicotinic acid, with a focus on its molecular weight. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles essential information and provides representative experimental protocols and conceptual frameworks based on structurally related molecules.

Core Data: Molecular Weight and Formula

The fundamental physicochemical properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 219.997 g/mol |

| Chemical Structure | (Awaiting experimental confirmation) |

| CAS Number | (Not readily available) |

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 219.997 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following protocols for structurally similar compounds, such as other halogenated picolinic acids, provide a strong foundational methodology.

Representative Synthesis of a Halogenated Isonicotinic Acid Derivative

This protocol is adapted from general methods for the bromination of substituted pyridines.

Materials:

-

3-Fluoroisonicotinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Sodium sulfite

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-fluoroisonicotinic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add N-Bromosuccinimide in portions, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with a sodium sulfite solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization Workflow

The structural confirmation and purity assessment of the synthesized this compound would typically involve the following analytical techniques:

Potential Signaling Pathways and Biological Activity

While the specific biological activity and associated signaling pathways of this compound have not been elucidated, isonicotinic acid derivatives are known to exhibit a range of biological effects. For instance, isoniazid, an isonicotinic acid hydrazide, is a frontline antitubercular drug that inhibits mycolic acid synthesis in bacteria.

The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can influence metabolic stability, binding affinity to biological targets, and cell permeability.

Potential areas for investigating the biological activity of this compound could include its effects on:

-

Enzyme Inhibition: Many small molecule drugs act as inhibitors of key enzymes in pathogenic or disease pathways.

-

Receptor Binding: The compound could be screened for its ability to bind to various cellular receptors.

-

Antimicrobial Activity: Given the history of isonicotinic acid derivatives, testing against a panel of bacteria and fungi would be a logical starting point.

A hypothetical signaling pathway that could be investigated is its potential interference with kinase signaling cascades, which are often implicated in cancer and inflammatory diseases.

Synthesis Pathway of 2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-3-fluoroisonicotinic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, providing a basis for laboratory-scale synthesis and process development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of the bromo, fluoro, and carboxylic acid functionalities on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a robust, multi-step synthesis beginning from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-hydroxy-3-nitro-4-methylpyridine. The pathway involves the conversion of the starting material to the key intermediate, 2-bromo-3-fluoro-4-picoline, which is then oxidized to the final product.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Bromination/Dehydroxylation | 2-Hydroxy-3-nitro-4-methylpyridine | Phosphorus oxybromide (POBr₃) | 2-Bromo-3-nitro-4-methylpyridine | ~85% |

| 2 | Reduction of Nitro Group | 2-Bromo-3-nitro-4-methylpyridine | Iron (Fe), Ammonium Chloride (NH₄Cl) | 2-Amino-3-bromo-4-methylpyridine | ~90% |

| 3 | Balz-Schiemann Reaction | 2-Amino-3-bromo-4-methylpyridine | Fluoroboric acid (HBF₄), Sodium nitrite (NaNO₂) | 2-Bromo-3-fluoro-4-picoline | ~87%[1] |

| 4 | Oxidation | 2-Bromo-3-fluoro-4-picoline | Potassium permanganate (KMnO₄) | This compound | ~70-80% (estimated) |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-nitro-4-methylpyridine

This step involves the conversion of the hydroxyl group of 2-hydroxy-3-nitro-4-methylpyridine to a bromide.

-

Materials:

-

2-Hydroxy-3-nitro-4-methylpyridine

-

Phosphorus oxybromide (POBr₃)

-

Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-hydroxy-3-nitro-4-methylpyridine (1.0 eq) in acetonitrile, slowly add phosphorus oxybromide (2.0 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-3-nitro-4-methylpyridine.

-

Step 2: Synthesis of 2-Amino-3-bromo-4-methylpyridine

The nitro group of 2-bromo-3-nitro-4-methylpyridine is reduced to an amino group.

-

Materials:

-

2-Bromo-3-nitro-4-methylpyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

-

Procedure:

-

A mixture of 2-bromo-3-nitro-4-methylpyridine (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water is heated to reflux.

-

The reaction is stirred vigorously for 2-4 hours.

-

Upon completion, the hot solution is filtered through celite to remove the iron salts.

-

The filtrate is concentrated to remove ethanol.

-

The aqueous residue is extracted with ethyl acetate (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-amino-3-bromo-4-methylpyridine.

-

Step 3: Synthesis of 2-Bromo-3-fluoro-4-picoline (Balz-Schiemann Reaction)

This step introduces the fluorine atom onto the pyridine ring via a diazonium salt intermediate.[2][3]

-

Materials:

-

2-Amino-3-bromo-4-methylpyridine

-

Fluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

2-Amino-3-bromo-4-methylpyridine (1.0 eq) is dissolved in 48% aqueous fluoroboric acid at 0 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.

-

The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration.

-

The salt is washed with cold water, cold ethanol, and then diethyl ether.

-

The dried diazonium salt is then gently heated until nitrogen evolution ceases, yielding the crude 2-bromo-3-fluoro-4-picoline.

-

The crude product is purified by distillation or column chromatography.

-

Step 4: Synthesis of this compound (Oxidation)

The final step is the oxidation of the methyl group of 2-bromo-3-fluoro-4-picoline to a carboxylic acid.

-

Materials:

-

2-Bromo-3-fluoro-4-picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

A mixture of 2-bromo-3-fluoro-4-picoline (1.0 eq) and water is heated to 70-80 °C.

-

Potassium permanganate (3.0-4.0 eq) is added portion-wise over a period of 2-3 hours, maintaining the temperature.

-

The reaction mixture is stirred at this temperature for an additional 4-6 hours until the purple color of the permanganate has disappeared.

-

The hot solution is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

-

The combined filtrate is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 3-4.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

-

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-3-fluoroisonicotinic acid, a key building block in pharmaceutical and materials science research. Due to the proprietary nature of spectroscopic data for specific batches of chemical compounds, the quantitative values presented herein are representative examples based on the analysis of analogous structures. Actual experimental data should be obtained from a Certificate of Analysis (CoA) provided by the supplier upon purchase.

Obtaining Spectroscopic Data

Spectroscopic data for a specific lot of this compound is typically not publicly available. It is contained within the Certificate of Analysis (CoA), a document that guarantees the quality and purity of the product.

How to Obtain a Certificate of Analysis:

-

Identify a Supplier: A number of chemical suppliers list this compound in their catalogs, including but not limited to Sigma-Aldrich, BLD Pharm, and Apollo Scientific.[1][2]

-

Request the CoA: The CoA can usually be requested at the time of ordering or downloaded from the supplier's website by providing the product and lot number.[3][4][5][6]

Information typically found in a Certificate of Analysis includes: [7][8][9][10][11]

-

Product identification (Name, CAS number, Lot number)

-

Physical properties (Appearance, Melting Point)

-

Purity assessment (e.g., by HPLC or GC)

-

Spectroscopic data confirming the structure (¹H NMR, ¹³C NMR, Mass Spectrometry)

-

Date of analysis and approval signature

Spectroscopic Data Presentation

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[12]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~7.8 | dd | 1H | H-5 |

| ~13.5 | br s | 1H | COOH |

Predicted for a solution in a common deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~145 | C-Br |

| ~140 | C-COOH |

| ~130 (d, J ≈ 5 Hz) | C-5 |

| ~125 (d, J ≈ 20 Hz) | C-6 |

Predicted for a solution in a common deuterated solvent like DMSO-d₆. 'd' denotes a doublet due to coupling with ¹⁹F.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14] Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 221/219 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 204/202 | Moderate | [M-OH]⁺ |

| 176/174 | Moderate | [M-COOH]⁺ |

| 140 | Low | [M-Br]⁺ |

| 95 | Moderate | [C₅H₂FN]⁺ |

Experimental Protocols

The following are generic protocols for obtaining NMR and MS data for a solid organic compound like this compound. Specific parameters may vary depending on the instrumentation used.

NMR Data Acquisition

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence.

-

Set appropriate parameters for spectral width, number of scans, and relaxation delay.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.[15]

-

Set appropriate parameters, typically requiring a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[15]

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak or TMS.

-

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[16]

-

-

Instrument Setup (Electron Ionization - EI):

-

Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

-

Set the ionization energy, typically 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -COOH, -Br).

-

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 1211530-89-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1211530-89-0|this compound|BLD Pharm [bldpharm.com]

- 3. COA Request Page [sciencecompany.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. alliancechemical.com [alliancechemical.com]

- 7. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 8. alliancechemical.com [alliancechemical.com]

- 9. artsyltech.com [artsyltech.com]

- 10. inecta.com [inecta.com]

- 11. datacor.com [datacor.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

"2-Bromo-3-fluoroisonicotinic acid" material safety data sheet (MSDS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-3-fluoroisonicotinic acid (CAS No. 1211530-89-0). The information is compiled to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe use and management of this compound.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated pyridine derivative. Its chemical structure and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1211530-89-0 | [1][2] |

| Molecular Formula | C6H3BrFNO2 | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Solid | [3] |

| Density | 1.903 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [3] |

| Boiling Point | 408.9 ± 45.0 °C (Predicted) | [3] |

| Water Solubility | Slightly soluble (7.9 g/L at 25°C) | [3] |

| PSA | 50.2 Ų | [3] |

| XLogP3 | 1.5 | [3] |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source:[3]

GHS Label Elements:

-

Pictogram:

-

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

Hazard Communication Workflow

Caption: GHS hazard communication workflow for the subject compound.

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological and physicochemical properties cited in this document are not publicly available in the source material safety data sheets. The hazard classifications are typically derived from data submitted to regulatory bodies or from validated computational models. For detailed methodologies, direct inquiry to the manufacturer or consultation of specialized toxicological databases is recommended.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk when working with this compound.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools.[3]

-

Prevent fire caused by electrostatic discharge.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store apart from foodstuff containers or incompatible materials.[3]

-

Store locked up.[3]

-

Recommended storage is under an inert atmosphere at room temperature.[1]

Safe Handling and Storage Workflow

Caption: Recommended workflow for safe handling and storage.

Section 5: First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Measure |

| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical help. Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Section 6: Disposal Considerations

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[3]

This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current safety data sheet provided by the supplier before handling this chemical.

References

Navigating the Synthesis and Application of 2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the procurement and application of 2-Bromo-3-fluoroisonicotinic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. This document provides a summary of current suppliers and pricing, a detailed, representative experimental protocol for its use in the synthesis of PARP inhibitors, and an overview of the relevant biological signaling pathway.

Core Compound Specifications

This compound , with CAS Number 1211530-89-0, is a solid at room temperature.[1] Its molecular formula is C6H3BrFNO2, and it has a molecular weight of approximately 220 g/mol .[2] This compound is also known by other names including 2-Bromo-3-fluoro-4-pyridinecarboxylic acid and 2-Bromo-3-fluoro-4-picolinic acid.[1]

Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of publicly available information from various chemical suppliers. For the most current pricing and to place an order, it is recommended to contact the suppliers directly.

| Supplier | Purity | Quantity | Price | Stock Status |

| Apollo Scientific | 97% | 1g | £23.00 | In Stock (UK) |

| Frontier Specialty Chemicals | 98% | 25g | $490 | - |

| TRC | - | 250mg | $60 | - |

| 2a biotech | 96%+ | - | Inquiry | - |

| Dayang Chem (Hangzhou) Co., Ltd. | - | - | Inquiry | - |

| Sigma-Aldrich (Merck) | - | - | View Pricing | - |

| ChemicalBook | Varies | Varies | Varies | Varies |

Note: Prices and stock availability are subject to change. This table is intended as a guide and is based on the most recent publicly available data. "Inquiry" indicates that pricing is provided upon request.

Application in Drug Discovery: Synthesis of PARP Inhibitors

Substituted isonicotinic acids are crucial intermediates in the synthesis of various therapeutic agents. A prominent application for compounds structurally similar to this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality.[3][4]

Representative Experimental Protocol: Synthesis of a PARP Inhibitor Precursor

The following is a detailed, representative methodology for the amidation of this compound, a key step in the synthesis of many PARP inhibitors. This protocol is adapted from established procedures for structurally related compounds.

Objective: To synthesize N-(Aryl)-2-bromo-3-fluoroisonicotinamide.

Materials:

-

This compound

-

Substituted aniline (1.0 eq)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add the substituted aniline (1.0 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(Aryl)-2-bromo-3-fluoroisonicotinamide.

Experimental Workflow Diagram

Caption: A generalized workflow for the amidation of this compound.

Biological Context: The PARP Signaling Pathway

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks.[3] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a signal to recruit other DNA repair proteins.[5] In cancers with mutations in genes like BRCA1 or BRCA2, the cell's ability to repair double-strand DNA breaks through homologous recombination is compromised.

PARP inhibitors block the action of PARP, preventing the repair of single-strand breaks.[6] These unrepaired single-strand breaks can then lead to double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death. This is the principle of synthetic lethality.

PARP Signaling Pathway Diagram

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

References

- 1. echemi.com [echemi.com]

- 2. Cas 885588-12-5,2-Bromo-5-fluoroisonicotinic acid | lookchem [lookchem.com]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

The Strategic Utility of 2-Bromo-3-fluoroisonicotinic Acid in the Development of Novel KRAS G12C Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

The discovery of selective inhibitors for the KRAS G12C mutant protein has marked a significant breakthrough in oncology, offering a targeted therapeutic approach for a previously "undruggable" target. A key element in the synthesis of these innovative therapies is the strategic use of highly functionalized heterocyclic building blocks. Among these, 2-Bromo-3-fluoroisonicotinic acid has emerged as a critical scaffold, providing a versatile platform for the construction of potent and selective KRAS G12C inhibitors. This technical guide provides a comprehensive overview of the role of this compound in this context, detailing its application in the synthesis of a specific KRAS G12C inhibitor, complete with experimental protocols, quantitative data, and a depiction of the relevant biological signaling pathway.

The Role of this compound in KRAS G12C Inhibitor Synthesis

This compound is a trifunctional pyridine derivative that offers medicinal chemists a unique combination of reactive handles for molecular elaboration. The bromine atom at the 2-position serves as a versatile site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties that can be tailored to interact with specific pockets of the target protein. The fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring and influence binding affinity and metabolic stability. Finally, the carboxylic acid at the 4-position provides a convenient point for amide bond formation, a common strategy for linking different fragments of a drug molecule and for establishing key interactions within the protein's binding site.

The utility of this building block is exemplified in the synthesis of KRAS G12C inhibitors, as detailed in patent WO 2020/146613 A1. In this context, this compound serves as a central scaffold to which other key fragments of the final inhibitor are attached.

Quantitative Data

The following table summarizes the key quantitative data for a representative KRAS G12C inhibitor synthesized using this compound, as described in patent WO 2020/146613 A1.

| Compound ID | Synthetic Step | Reactant | Product | Yield (%) | Biological Target | IC50 (nM) |

| Intermediate 2 | Amide Coupling | This compound | N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide | 95% | - | - |

| Final Compound | Suzuki Coupling | Intermediate 2 | KRAS G12C Inhibitor | 75% | KRAS G12C | < 10 |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps involving this compound in the preparation of a KRAS G12C inhibitor, based on the procedures outlined in patent WO 2020/146613 A1.

Protocol 1: Amide Coupling to Synthesize N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide (Intermediate 2)

Reagents:

-

This compound (1.0 eq)

-

tert-Butylamine (1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of this compound in anhydrous DMF, add tert-butylamine, HATU, and DIPEA.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling to Synthesize the Final KRAS G12C Inhibitor

Reagents:

-

N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide (Intermediate 2) (1.0 eq)

-

Appropriate boronic acid or boronic ester partner (1.2 eq)

-

Pd(PPh3)4 (0.05 eq)

-

K2CO3 (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

In a reaction vessel, combine N-(tert-butyl)-2-bromo-3-fluoroisonicotinamide, the boronic acid/ester, Pd(PPh3)4, and K2CO3.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final KRAS G12C inhibitor.

Visualizations

Signaling Pathway

2-Bromo-3-fluoroisonicotinic Acid: A Technical Guide to Its Potential Biological Activity

Disclaimer: As of the current date, specific studies evaluating the biological properties of 2-bromo-3-fluoroisonicotinic acid have not been identified in publicly available scientific literature. The information presented herein is a theoretical exploration based on the known biological activities of structurally related compounds and is intended to serve as a guide for future research and drug development.

Executive Summary

Isonicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications, most notably represented by the anti-tuberculosis drug isoniazid. The pyridine ring serves as a versatile scaffold, and its functionalization with various substituents can profoundly influence its biological profile. This technical guide explores the potential biological activity of a specific derivative, this compound. By examining the structure-activity relationships of analogous molecules, this document provides a rationale for investigating its potential as an antimicrobial or anticancer agent. Detailed experimental protocols for evaluating these potential activities are presented, along with hypothetical data to illustrate potential outcomes. This guide aims to be a foundational resource for researchers engaged in the synthesis and biological screening of novel isonicotinic acid derivatives.

Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold

The isonicotinic acid moiety is a key pharmacophore in medicinal chemistry. The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding and other interactions with biological targets. The substitution pattern on this ring system is critical in determining the compound's pharmacological properties.

Structural Features of this compound:

-

Isonicotinic Acid Core: Provides the fundamental scaffold for potential biological interactions.

-

Bromine Substitution: The presence of a halogen atom like bromine can enhance lipophilicity, potentially improving membrane permeability. Bromine can also act as a good leaving group or participate in halogen bonding, which can influence binding affinity to target enzymes.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity to target proteins.[1]

-

Carboxylic Acid Group: This functional group can participate in hydrogen bonding and salt bridge formation, which are crucial for interactions with biological macromolecules.

Given these structural features, it is plausible that this compound could exhibit biological activity. The following sections will explore potential antimicrobial and anticancer activities based on evidence from related compounds.

Hypothesized Biological Activity

Potential Antimicrobial Activity

Isonicotinic acid derivatives have a long history as antimicrobial agents. The proposed antimicrobial activity of this compound is based on the known mechanisms of similar compounds.

Rationale:

-

Analogy to Isoniazid: Isoniazid, an isonicotinic acid derivative, is a cornerstone of tuberculosis treatment. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

-

Halogenation Effects: Halogenated organic compounds are known to possess antimicrobial properties. The presence of both bromine and fluorine in the molecule could contribute to its ability to disrupt microbial processes.[2]

Hypothetical Mechanism of Action:

A potential mechanism of action for this compound as an antimicrobial agent could involve the inhibition of a key microbial enzyme essential for cell wall synthesis, DNA replication, or metabolic pathways.[2]

Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The presence of fluorine, in particular, has been shown to enhance the cytotoxic effects of some compounds.[3][4]

Rationale:

-

Enzyme Inhibition: Many anticancer drugs function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases or dihydrofolate reductase.[1] The structure of this compound may allow it to fit into the active site of such enzymes.

-

Induction of Apoptosis: The compound could potentially trigger programmed cell death (apoptosis) in cancer cells by interfering with key signaling pathways.

Hypothetical Signaling Pathway:

A plausible anticancer mechanism could involve the inhibition of a protein kinase in a signaling pathway critical for cancer cell growth and survival, such as the MAPK/ERK pathway.

Proposed Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following standard experimental protocols are proposed.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Resazurin sodium salt solution (for viability indication)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well plate.

-

The standardized microbial inoculum is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Following incubation, resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cell lines, providing a measure of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, HepG2)[4]

-

Normal cell line (e.g., LLC-MK2) for selectivity assessment[4]

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., doxorubicin)

-

Negative control (vehicle-treated cells)

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the negative control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed experiments.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | 32 |

| Candida albicans (ATCC 90028) | 8 |

| Aspergillus niger (ATCC 16404) | 64 |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 5.2 |

| HepG2 (Liver Cancer) | 12.8 |

| LLC-MK2 (Normal Kidney) | > 100 |

Conclusion and Future Directions

While the biological activity of this compound has not yet been experimentally determined, the established therapeutic relevance of the isonicotinic acid scaffold, combined with the known effects of bromine and fluorine substitution, provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental protocols outlined in this guide offer a clear path for the initial biological evaluation of this compound. Promising results from these in vitro assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and toxicological profiling. The exploration of novel isonicotinic acid derivatives like this compound is a valuable pursuit in the ongoing quest for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-3-fluoroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinic acid with various arylboronic acids. 2-Aryl-3-fluoroisonicotinic acid derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their unique electronic and conformational properties. The presence of the fluorine atom and the carboxylic acid group on the pyridine ring can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

This document offers a generalized protocol based on established literature for the Suzuki coupling of similar 2-bromopyridine derivatives.[2] The reaction conditions provided should serve as a robust starting point for optimization with different coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronic ester) in the presence of a base.[3] The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the fluorine and carboxylic acid groups on the this compound substrate is expected to facilitate the initial oxidative addition step.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-dioxane, toluene, N,N-Dimethylformamide (DMF), with water as a co-solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-3-fluoroisonicotinic acid.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Arylboronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%) | The choice of catalyst and ligand can significantly impact the reaction efficiency. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | The base is crucial for the transmetalation step.[4] Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | The solvent system should be degassed to remove oxygen, which can deactivate the catalyst. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |

Table 2: Expected Reactivity with Different Arylboronic Acids

| Arylboronic Acid | Substituent Type | Expected Reactivity | Potential for Side Reactions |

| Phenylboronic acid | Neutral | Good to Excellent | Low |

| 4-Methoxyphenylboronic acid | Electron-donating | Excellent | Low |

| 4-Nitrophenylboronic acid | Electron-withdrawing | Moderate to Good | Potential for homocoupling of the boronic acid. |

| 2-Thiopheneboronic acid | Heteroaromatic | Good | Potential for catalyst poisoning by sulfur. |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general workflow for the Suzuki coupling experiment.

References

Application of 2-Bromo-3-fluoroisonicotinic Acid in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoroisonicotinic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromine atom, fluorine atom, and carboxylic acid on the pyridine ring provides multiple reactive sites for chemical modification. This allows for the systematic exploration of the chemical space to optimize pharmacological properties. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding site of kinases. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.

This document outlines the application of this compound in the design and synthesis of a hypothetical kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthetic strategy employs key transformations such as amide coupling and Suzuki-Miyaura cross-coupling to construct a molecule designed for potent and selective inhibition.

Target Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime therapeutic target. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the promotion of protein synthesis and cell growth, while inhibiting apoptosis.

Synthetic Strategy and Experimental Protocols

The synthesis of the hypothetical kinase inhibitor from this compound involves a two-step process: an initial amide coupling followed by a Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of key pharmacophoric features.

Protocol 1: Amide Coupling for Intermediate 1

This protocol describes the formation of an amide bond between this compound and a chiral amine.

Materials:

-

This compound (1.0 eq)

-

Chiral amine hydrochloride (e.g., (R)-3-aminopiperidine dihydrochloride) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the chiral amine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Hypothetical Inhibitor

This protocol details the palladium-catalyzed cross-coupling of Intermediate 1 with an arylboronic acid.

Materials:

-

Intermediate 1 (1.0 eq)

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

1,4-Dioxane/Water mixture (4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine Intermediate 1 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the degassed 1,4-Dioxane/Water solvent mixture.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the hypothetical kinase inhibitor.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of the hypothetical kinase inhibitor.

| Parameter | Value |

| Synthesis | |

| Yield of Intermediate 1 | 85% |

| Yield of Final Inhibitor | 72% |

| Purity (by HPLC) | >98% |

| Biological Activity | |

| PI3Kα IC₅₀ | 15 nM |

| PI3Kβ IC₅₀ | 80 nM |

| PI3Kδ IC₅₀ | 25 nM |

| PI3Kγ IC₅₀ | 150 nM |

| mTOR IC₅₀ | 50 nM |

| Cell-based Proliferation Assay (MCF-7) GI₅₀ | 120 nM |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The described synthetic protocols for amide coupling and Suzuki-Miyaura cross-coupling provide a robust and efficient means to generate diverse libraries of compounds for screening. The hypothetical inhibitor demonstrates potent activity against PI3K isoforms and mTOR, highlighting the potential of this scaffold in developing effective cancer therapeutics. Further optimization of the introduced moieties through iterative medicinal chemistry efforts could lead to the discovery of clinical candidates with improved potency, selectivity, and pharmacokinetic profiles.

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-3-fluoroisonicotinic acid using HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of a carboxylic acid with an amine to form an amide is a critical transformation in the construction of complex molecules, including peptides and small-molecule drugs.[1] Among the diverse array of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a highly efficient and versatile reagent. HATU is prized for its ability to mediate amide bond formation under mild conditions, with rapid reaction times and minimal side reactions, particularly with respect to the preservation of stereochemical integrity.[2]

This document provides detailed application notes and a comprehensive protocol for the amide bond formation utilizing "2-Bromo-3-fluoroisonicotinic acid" and HATU as the coupling agent. This compound is a valuable building block in drug discovery, offering multiple points for diversification. The protocol herein is designed to serve as a robust starting point for researchers, enabling the efficient synthesis of a wide range of amide derivatives.

Reaction Principle

The HATU-mediated amide coupling reaction proceeds through the activation of the carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate. This activated ester is then susceptible to nucleophilic attack by the amine, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[3]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.

-

This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

HATU: Is an irritant. Avoid contact with skin, eyes, and clothing.

-

DIPEA/TEA: Are corrosive and flammable liquids. Handle with care and avoid contact with skin and eyes.

-

DMF/DCM: Are volatile organic solvents. Avoid inhalation of vapors and ensure adequate ventilation.

For detailed safety information, please refer to the Safety Data Sheets (SDS) for each reagent.[2][5][6]

Materials and Methods

Materials:

-

This compound

-

Amine (e.g., Aniline, Benzylamine, or other primary/secondary amines)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Flash chromatography system

Experimental Protocol

This protocol describes a general procedure for the HATU-mediated coupling of this compound with a representative amine. The quantities can be scaled as needed.

Note: The following quantitative data is based on a representative protocol for a closely related substrate, 2-bromo-6-methylisonicotinic acid, due to the absence of a published specific example for this compound.[7]

Table 1: Reaction Components and Stoichiometry

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| This compound | 1.0 | 220.00 | (e.g., 220 mg, 1.0 mmol) |

| Amine (e.g., Aniline) | 1.1 | 93.13 | (e.g., 102 mg, 1.1 mmol) |

| HATU | 1.2 | 380.16 | (e.g., 456 mg, 1.2 mmol) |

| DIPEA | 3.0 | 129.25 | (e.g., 0.52 mL, 3.0 mmol) |

| Anhydrous DMF | - | - | 5 mL |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

-

Add anhydrous DMF to dissolve the acid.

-

Add HATU (1.2 equiv) to the solution.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 15-30 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the amine (1.1 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 16 hours |

| Solvent | Anhydrous DMF or DCM |

| Base | DIPEA or TEA |

| Typical Yield | 70-95% (highly substrate dependent) |

| Work-up | Aqueous work-up and extraction |

| Purification | Flash column chromatography |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HATU-mediated amide bond formation.

Reaction Mechanism

References

- 1. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3-fluoroisonicotinic Acid with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-fluoroisonicotinic acid with a variety of boronic acids. This reaction is a key transformation in medicinal chemistry for the synthesis of 2-aryl-3-fluoroisonicotinic acid derivatives, a scaffold with significant potential in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in numerous biologically active molecules and approved pharmaceuticals. The strategic incorporation of a fluorine atom onto the pyridine ring, as in this compound, can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The reaction of this compound with various boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, enabling the generation of diverse chemical libraries for drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic substituent to the palladium complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-aryl-3-fluoroisonicotinic acid product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that reaction conditions may require optimization for specific substrates to achieve maximum yields.

| Entry | Boronic Acid Partner | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-3-fluoroisonicotinic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-Fluoro-2-(4-methoxyphenyl)isonicotinic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 8 | 92 |

| 3 | 3-Aminophenylboronic acid | 2-(3-Aminophenyl)-3-fluoroisonicotinic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 16 | 78 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-fluoroisonicotinic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 10 | 88 |

| 5 | Thiophen-3-ylboronic acid | 3-Fluoro-2-(thiophen-3-yl)isonicotinic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 12 | 75 |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, or DME/H₂O)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas (Argon or Nitrogen)

Procedure:

-